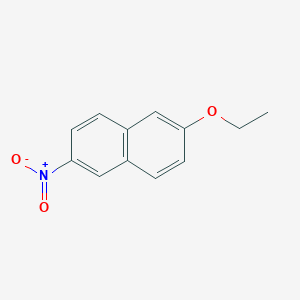

2-Ethoxy-6-nitronaphthalene

Description

Contextualization within Nitroaromatic Chemistry Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are a significant class of chemicals with diverse applications and research interest. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. bohrium.com This characteristic is central to their utility in synthesis, as it can activate the aromatic ring for certain reactions or act as a leaving group. mdpi-res.com

Research in nitroaromatic chemistry often explores their synthesis, reactivity, and potential applications. For instance, the reduction of the nitro group to an amino group is a fundamental transformation, yielding valuable intermediates for dyes, pharmaceuticals, and other complex organic molecules. mdpi-res.com Furthermore, the dearomatization of nitro(hetero)arenes through annulation reactions represents a powerful strategy for constructing complex cyclic systems. bohrium.com The study of compounds like 2-ethoxy-6-nitronaphthalene contributes to the broader understanding of how substituents on the aromatic core modulate the reactivity and properties of nitroaromatic systems.

Significance of Naphthalene (B1677914) Derivatization in Modern Organic Synthesis

Naphthalene and its derivatives are crucial building blocks in organic synthesis due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The derivatization of the naphthalene core allows for the fine-tuning of its physical, chemical, and biological properties. The development of regioselective methods for synthesizing polysubstituted naphthalenes is an active area of research, as traditional electrophilic aromatic substitution can be difficult to control. nih.gov

Modern synthetic strategies for naphthalene derivatives include metal-catalyzed cross-coupling reactions, cycloadditions, and annulations. thieme-connect.com These methods offer greater control over the placement of functional groups, enabling the synthesis of complex and highly functionalized naphthalene-based structures. The presence of functional groups, such as halogens, on the naphthalene scaffold provides opportunities for further derivatization through coupling and substitution reactions, making them key starting materials in synthetic chemistry. dergipark.org.tr The synthesis and study of specifically substituted naphthalenes, such as this compound, are integral to exploring the structure-property relationships within this important class of aromatic compounds.

Overview of Research Trajectories for Nitroalkoxynaphthalene Compounds

Research on nitroalkoxynaphthalene compounds, a subclass that includes this compound, follows several key trajectories. A primary focus is on their synthesis. For example, the synthesis of the related compound, 2-ethoxy-1-nitronaphthalene, can be achieved through the nitration of 2-ethoxynaphthalene (B165321) or by the alkylation of 1-nitronaphthalen-2-ol. These synthetic explorations are crucial for accessing a variety of substituted nitroalkoxynaphthalenes for further study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHAMEWWFJYLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704473 | |

| Record name | 2-Ethoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-00-8 | |

| Record name | 2-Ethoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 6 Nitronaphthalene

Direct Functionalization Strategies for Naphthalene (B1677914) Scaffolds

Direct functionalization aims to introduce the ethoxy and nitro groups onto a pre-existing naphthalene scaffold in as few steps as possible. These methods focus on the inherent reactivity of the naphthalene ring system.

Regioselective Nitration of Ethoxynaphthalene Derivatives

One of the most direct conceptual routes to 2-Ethoxy-6-nitronaphthalene is the electrophilic nitration of 2-ethoxynaphthalene (B165321). The ethoxy group (-OEt) is an activating, ortho-, para-directing group. In the case of 2-ethoxynaphthalene, this directing effect influences the positions of subsequent electrophilic attack.

The potential sites for nitration are:

C1 and C3 (ortho positions): These positions are electronically activated by the ethoxy group.

C6 (para position): This position is also activated and is sterically accessible.

The reaction typically involves treating 2-ethoxynaphthalene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, achieving high regioselectivity for the 6-position is a significant challenge. The reaction often yields a mixture of isomers, including 1-nitro-2-ethoxynaphthalene and dinitrated products, which necessitates complex purification steps. Research into the nitration of related compounds, such as 2-methoxynaphthalene, indicates that these substrates react very rapidly, often at the encounter rate, which can make controlling selectivity difficult rsc.org. The nitration of β-naphthyl ethyl ether (a synonym for 2-ethoxynaphthalene) has been historically used as a method to prepare 1-nitro-2-naphthol (B1581586), highlighting the propensity for reaction at the C1 position orgsyn.org.

Table 1: Expected Products from the Nitration of 2-Ethoxynaphthalene

| Product Name | Position of Nitro Group | Type of Isomer |

| 1-Nitro-2-ethoxynaphthalene | 1 | Ortho |

| This compound | 6 | Para (Desired) |

| Other Isomers | e.g., 8 | - |

Alkoxylation of Nitronaphthalene Isomers

The introduction of an ethoxy group onto a nitronaphthalene skeleton via nucleophilic aromatic substitution (SNAr) is generally not a favored pathway. For an SNAr reaction to occur, the naphthalene ring must be highly electron-deficient, typically requiring strong electron-withdrawing groups positioned ortho or para to a good leaving group. A direct alkoxylation of a nitronaphthalene without a leaving group is not a standard transformation. Therefore, this approach is not considered a primary or viable synthetic methodology for this compound.

Domino and Cascade Reaction Sequences

Domino and cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, offering high efficiency and atom economy. While these strategies are powerful in modern organic synthesis for constructing complex polycyclic systems, there are no specific, well-established domino reactions reported in the literature for the direct synthesis of this compound.

Hypothetically, a domino sequence could be designed, but it would involve the development of novel methodologies. Such a process would require a custom-designed starting material that could undergo a cascade of cyclizations and functional group installations to build the substituted naphthalene core. This remains a theoretical approach rather than a practically applied method for this specific compound.

Precursor-Based Synthesis Pathways

These strategies involve the synthesis of a naphthalene intermediate that already contains one of the required functional groups (or a group that can be easily converted to one) in the correct position. The final functional group is then introduced in a subsequent step.

Transformations from Related Naphthalene Intermediates

A highly logical and practical approach to synthesizing this compound is through the etherification of 6-nitro-2-naphthol. This method leverages the well-established Williamson ether synthesis.

The process involves two key steps:

Deprotonation of the Naphthol: 6-nitro-2-naphthol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding sodium naphthoxide. This deprotonation makes the oxygen atom a potent nucleophile.

Nucleophilic Attack: The resulting naphthoxide is then reacted with an ethylating agent, typically ethyl bromide (CH3CH2Br) or ethyl iodide (CH3CH2I). The nucleophilic oxygen attacks the electrophilic ethyl group, displacing the halide and forming the desired ether bond.

This pathway is generally efficient and high-yielding, with the primary challenge being the initial synthesis and isolation of the 6-nitro-2-naphthol precursor.

Table 2: Williamson Ether Synthesis for this compound

| Step | Reactants | Reagents | Product |

| 1 | 6-Nitro-2-naphthol | Base (e.g., NaOH, NaH) | Sodium 6-nitro-2-naphthoxide |

| 2 | Sodium 6-nitro-2-naphthoxide | Ethylating Agent (e.g., EtBr, EtI) | This compound |

Derivatization of Substituted Naphthols and Aminonaphthalenes

This subsection details the synthesis of the key precursors mentioned above.

Synthesis via 2-Naphthol (B1666908): The precursor 6-nitro-2-naphthol can be prepared by the direct nitration of 2-naphthol (β-naphthol). Similar to the nitration of 2-ethoxynaphthalene, this reaction can produce a mixture of isomers. The hydroxyl group (-OH) is also an activating, ortho-, para-director. Therefore, nitration of 2-naphthol can yield 1-nitro-2-naphthol as well as other isomers. Traditional nitration methods often result in mixtures of ortho- and para-nitrated phenols, making purification of the desired 6-nitro isomer necessary google.com.

Synthesis via 2-Aminonaphthalene Derivatives: An alternative and often more regioselective route involves starting with a substituted aminonaphthalene. The synthesis can proceed via 6-nitro-2-aminonaphthalene.

Preparation of 6-nitro-2-aminonaphthalene: This intermediate can be synthesized, although the direct nitration of 2-naphthylamine (B18577) is known to give low yields of the desired 6-nitro isomer researchgate.net.

Diazotization: The amino group of 6-nitro-2-aminonaphthalene is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Hydrolysis: The resulting diazonium salt is then hydrolyzed to a hydroxyl group by heating the aqueous solution. This reaction forms 6-nitro-2-naphthol.

Ethylation: The 6-nitro-2-naphthol is then ethylated as described in section 2.2.1 to yield the final product, this compound.

This multi-step pathway, while longer, can offer better control over the final substitution pattern compared to direct nitration of an activated naphthalene ring. The utility of 6-nitro-2-naphthylamine as a precursor is confirmed by its use in the synthesis of other derivatives, such as 2,6-dinitronaphthalene (B13499259) orgsyn.org.

Catalytic and Advanced Synthetic Approaches

Contemporary synthetic strategies for molecules like this compound increasingly rely on catalytic systems and advanced reactor technologies to enhance reaction outcomes and sustainability.

Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions

While specific research detailing transition-metal-catalyzed synthesis directly leading to this compound is not extensively documented in publicly available literature, the principles of such reactions are well-established for creating substituted naphthalenes. These methods are a powerful tool for constructing complex aromatic systems. semanticscholar.org Generally, the synthesis would involve the coupling of appropriately substituted precursors, such as an ethoxy-containing naphthalene or benzene (B151609) derivative with a nitro-containing coupling partner, or vice-versa.

Hypothetical transition-metal-catalyzed routes could include:

Suzuki Coupling: Reaction of a bromo- or boronic acid-substituted ethoxynaphthalene with a corresponding nitro-substituted boronic acid or halide.

Buchwald-Hartwig Amination: While typically for C-N bond formation, related palladium-catalyzed cross-coupling reactions could potentially be adapted for the etherification step to introduce the ethoxy group onto a nitronaphthalene scaffold.

[2+2+2] Cycloaddition Reactions: These reactions, catalyzed by transition metals, are capable of forming highly substituted aromatic rings from simpler alkyne and nitrile precursors in a single step. semanticscholar.org

A representative, though hypothetical, reaction scheme is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Bromo-6-nitronaphthalene | Sodium Ethoxide | Palladium-based catalyst (e.g., Pd(OAc)2 with a suitable ligand) | This compound |

| 6-Bromo-2-ethoxynaphthalene | Nitrating Agent | Acid Catalyst | This compound |

This table represents plausible, generalized transition-metal-catalyzed approaches, not specific, documented reaction conditions for this exact compound.

Metal-Free and Organocatalytic Syntheses

The field of metal-free and organocatalytic synthesis is rapidly expanding, offering alternatives that avoid the cost and potential toxicity of transition metals. For the synthesis of this compound, these approaches would likely focus on the key bond-forming steps: the formation of the naphthalene core, the introduction of the nitro group, or the etherification to add the ethoxy group.

While direct organocatalytic routes to this compound are not specifically reported, analogous reactions suggest feasibility. For instance, nucleophilic aromatic substitution (SNAr) reactions to introduce the ethoxy group onto a suitably activated nitronaphthalene precursor (e.g., 2-halo-6-nitronaphthalene) can often be performed under metal-free conditions, sometimes facilitated by phase-transfer catalysts or within polar aprotic solvents.

| Reaction Type | Substrate | Reagent | Conditions |

| Nucleophilic Aromatic Substitution | 2-Chloro-6-nitronaphthalene | Sodium Ethoxide | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

This table outlines a general, plausible metal-free approach based on established organic chemistry principles.

Continuous Flow and Scalable Production Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering benefits such as enhanced safety, better process control, and easier scalability. nih.govrsc.org The application of flow chemistry to nitration and other potentially hazardous reactions is particularly advantageous.

A multi-step continuous flow synthesis could be envisioned for this compound. nih.gov For example, the nitration of 2-ethoxynaphthalene could be performed in a microreactor, allowing for precise control of reaction temperature and time, which is crucial for managing the selectivity and safety of nitration reactions. Subsequent steps, if necessary, could be "telescoped" into a continuous sequence, minimizing manual handling and purification of intermediates. nih.gov

The advantages of continuous flow systems include improved mixing, efficient heat transfer, and the ability to operate at elevated temperatures and pressures safely. rsc.org These features can lead to higher yields, shorter reaction times, and a more sustainable manufacturing process. rsc.org

| Synthesis Step | Technology | Advantages |

| Nitration of 2-ethoxynaphthalene | Continuous Flow Microreactor | Precise temperature control, enhanced safety, improved selectivity |

| Work-up and Purification | In-line extraction and purification modules | Automation, reduced solvent usage, continuous processing |

This table illustrates the potential application of continuous flow technology to the synthesis of the target compound.

Reactivity and Mechanistic Investigations of 2 Ethoxy 6 Nitronaphthalene

Electrophilic Aromatic Substitution Patterns and Mechanisms

The orientation of electrophilic aromatic substitution on the 2-ethoxy-6-nitronaphthalene ring is determined by the directing effects of the existing substituents. The ethoxy group at the 2-position is an activating, ortho, para-directing group, while the nitro group at the 6-position is a deactivating, meta-directing group.

In naphthalene (B1677914), electrophilic attack generally occurs preferentially at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate, where aromaticity of one ring is preserved in more resonance structures. wordpress.com However, the directing effects of the substituents on this compound will modify this inherent reactivity.

The potent activating effect of the 2-ethoxy group will primarily direct incoming electrophiles to the ortho and para positions relative to it. The ortho positions are C1 and C3, and the para position is C7. The nitro group at C6 will direct incoming electrophiles to its meta positions, which are C5 and C7.

Therefore, the positions activated by the ethoxy group and not strongly deactivated by the nitro group will be the most likely sites of electrophilic attack. Specifically, the C1 position is strongly activated by the ethoxy group and is an α-position. The C7 position is also activated by the ethoxy group (para) and is a meta position relative to the nitro group. The C5 position, being an α-position and meta to the nitro group, is another potential site. The C3 position is ortho to the ethoxy group but is a less reactive β-position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophile (E+) | Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 1-Nitro-2-ethoxy-6-nitronaphthalene | Attack at the most activated α-position (C1). |

| Bromination (Br₂/FeBr₃) | 1-Bromo-2-ethoxy-6-nitronaphthalene | Similar to nitration, substitution at the activated C1 position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-Acyl-2-ethoxy-6-nitronaphthalene | Acylation is sensitive to deactivation, favoring the most activated site. |

The mechanism of these substitutions proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The attack of the electrophile at a given position is followed by the loss of a proton to restore the aromaticity of the naphthalene ring. The stability of this intermediate dictates the regiochemical outcome.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds bearing strong electron-withdrawing groups, such as the nitro group, on an aromatic ring. These reactions typically require a good leaving group, although in some cases, other groups can be displaced.

Influence of Substituents on Nucleophilic Reactivity

The 6-nitro group strongly activates the naphthalene ring system towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The ethoxy group, being electron-donating, generally has a deactivating effect on SNAr reactions. However, its position relative to the site of attack and the leaving group is crucial.

In this compound, nucleophilic attack is most likely to occur on the ring bearing the nitro group. If a suitable leaving group were present, for instance, at the C5 or C7 position, the nitro group at C6 would effectively stabilize the intermediate. The presence of the ethoxy group on the other ring would have a less direct electronic influence.

A study on 1-alkoxy-2-nitronaphthalenes demonstrated that the alkoxy group can be displaced by strong nucleophiles like Grignard reagents. elsevierpure.com By analogy, it is conceivable that under forcing conditions, the ethoxy group in this compound could be a target for nucleophilic displacement, although the nitro group's activation at the 6-position is more remote.

Dearomatization and Cycloaddition Pathways

While less common, nitronaphthalenes can undergo dearomatization reactions under specific conditions, often involving strong nucleophiles or reducing agents. These reactions can lead to the formation of non-aromatic cyclic products. Cycloaddition reactions involving the electron-deficient nitronaphthalene ring system are also plausible, particularly with electron-rich dienes in Diels-Alder type reactions, although such reactivity is not widely documented for this specific compound.

Reduction and Oxidation Chemistry of the Nitro and Ethoxy Moieties

The nitro and ethoxy groups on the naphthalene core exhibit distinct redox chemistries, allowing for selective transformations.

Chemoselective Reduction Strategies for Nitro Groups

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can achieve this conversion, and many offer high chemoselectivity, leaving other functional groups like ethers intact.

Common Reagents for Chemoselective Nitro Group Reduction:

| Reagent | Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol, room temperature | A common and efficient catalytic hydrogenation method. |

| SnCl₂·2H₂O | Ethanol, reflux | A classic method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | An inexpensive and effective reduction system. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent often used for sensitive substrates. |

These methods are generally mild enough to not affect the ethoxy group or the aromatic naphthalene core. The product of this reduction would be 6-amino-2-ethoxynaphthalene, a valuable intermediate for the synthesis of dyes and other functional molecules.

Oxidative Transformations and Stability Studies

The naphthalene ring system can be susceptible to oxidation, which can lead to ring cleavage to form phthalic acid derivatives. However, the presence of the electron-withdrawing nitro group makes the ring to which it is attached more resistant to oxidation. infinitylearn.comaskfilo.com Conversely, the electron-donating ethoxy group activates its ring towards oxidation. Therefore, under strong oxidative conditions (e.g., hot KMnO₄), the ethoxy-bearing ring would be preferentially cleaved.

The ethoxy group itself is generally stable to a range of reaction conditions. However, under strongly acidic conditions, it could be cleaved to the corresponding naphthol. Oxidative cleavage of the ethyl group from the oxygen atom is also possible under harsh oxidative conditions, but this is a less common transformation compared to ring oxidation.

Studies on the photophysical properties of nitronaphthalenes have shown that the nitro group often quenches fluorescence. nih.gov However, the introduction of electron-donating groups can sometimes modulate these properties.

Acid-Base Properties and Proton Transfer Mechanisms

There is a lack of published experimental or computational data on the pKa values, proton affinity, or specific proton transfer mechanisms involving this compound. Such studies are crucial for understanding its behavior in different chemical environments but appear not to have been a focus of research.

Studies of Reaction Intermediates and Transition States

Detailed mechanistic studies that identify and characterize reaction intermediates and transition states in reactions involving this compound are absent from the scientific literature. Spectroscopic or computational evidence for such transient species is not available.

Due to the absence of this specific scientific data, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time. The information required to populate the requested sections with detailed research findings and data tables does not appear to be publicly available.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 6 Nitronaphthalene

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides critical information about the functional groups present. For 2-Ethoxy-6-nitronaphthalene, the key characteristic absorption bands are anticipated based on the analysis of its constituent parts: the naphthalene (B1677914) core, the ethoxy substituent, and the nitro group.

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), where complex vibrations unique to the molecule as a whole occur. Key expected FT-IR peaks are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | C-H stretching | Aromatic (Naphthalene ring) |

| 2985-2850 | C-H stretching | Aliphatic (Ethoxy -CH₂- and -CH₃) |

| 1620-1590 | C=C stretching | Aromatic (Naphthalene ring) |

| 1530-1500 | N=O asymmetric stretching | Nitro (-NO₂) group |

| 1350-1330 | N=O symmetric stretching | Nitro (-NO₂) group |

| 1250-1200 | C-O-C asymmetric stretching | Aryl ether (Ar-O-CH₂) |

| 1050-1020 | C-O-C symmetric stretching | Aryl ether (Ar-O-CH₂) |

| 860-810 | C-H out-of-plane bending | Substituted naphthalene |

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are particularly diagnostic for this compound. nist.govnih.gov The presence of both aromatic and aliphatic C-H stretching bands confirms the substituted naphthalene structure. upi.edu

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar bonds and changes in polarizability. For this compound, the symmetric vibrations of the naphthalene ring and the nitro group are expected to produce strong Raman signals.

Key expected Raman shifts include:

Aromatic Ring Vibrations: Strong bands are expected around 1600 cm⁻¹ and 1380 cm⁻¹ corresponding to the C=C stretching modes of the naphthalene skeleton.

Nitro Group: A very intense peak corresponding to the symmetric stretching of the NO₂ group is predicted to appear near 1350 cm⁻¹. This band is often more intense in Raman spectra for nitronaphthalene isomers compared to other vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching modes would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would be found in the 2850-2985 cm⁻¹ region.

The combination of FT-IR and Raman data provides a robust and confirmatory analysis of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the substituents on the naphthalene ring. The ethoxy group is an ortho-, para-director and electron-donating, causing shielding (upfield shifts) of nearby nuclei. Conversely, the nitro group is a meta-director and strongly electron-withdrawing, causing deshielding (downfield shifts).

Proton (¹H) NMR: The spectrum is expected to show signals for six aromatic protons and five aliphatic protons from the ethoxy group. The aromatic region will display a complex pattern due to the coupling between adjacent protons. The ethoxy group will present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to coupling with each other.

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities Predicted for a solution in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.2-7.3 | d (doublet) | ~9.0 |

| H-3 | ~7.1-7.2 | dd (doublet of doublets) | ~9.0, ~2.5 |

| H-4 | ~7.8-7.9 | d (doublet) | ~9.0 |

| H-5 | ~8.0-8.1 | d (doublet) | ~9.2 |

| H-7 | ~8.2-8.3 | dd (doublet of doublets) | ~9.2, ~2.2 |

| H-8 | ~8.6-8.7 | d (doublet) | ~2.2 |

| O-CH₂- | ~4.1-4.2 | q (quartet) | ~7.0 |

| -CH₃ | ~1.4-1.5 | t (triplet) | ~7.0 |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show 12 distinct signals: 10 for the naphthalene ring carbons (4 quaternary and 6 tertiary) and 2 for the ethoxy group carbons. The carbon atom directly attached to the ethoxy group (C-2) will be shielded, while the carbon attached to the nitro group (C-6) will be significantly deshielded.

Table of Predicted ¹³C NMR Chemical Shifts Predicted for a solution in CDCl₃

| Carbon Assignment | Predicted δ (ppm) |

| C-1 | ~118-120 |

| C-2 | ~155-157 |

| C-3 | ~106-108 |

| C-4 | ~129-131 |

| C-4a | ~128-130 |

| C-5 | ~124-126 |

| C-6 | ~143-145 |

| C-7 | ~122-124 |

| C-8 | ~128-130 |

| C-8a | ~136-138 |

| O-CH₂- | ~63-65 |

| -CH₃ | ~14-16 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1 and H-3 (if there is a small long-range coupling), H-3 and H-4, and between H-7 and H-8. A strong correlation would be observed between the -CH₂- and -CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying the connectivity across multiple bonds (typically 2-3 bonds), which allows for the assignment of quaternary (non-protonated) carbons. Key expected correlations include:

The methylene protons (-CH₂-) of the ethoxy group showing a correlation to the C-2 carbon.

Proton H-1 showing correlations to C-2, C-3, and C-8a.

Proton H-5 showing correlations to C-4, C-4a, and C-7.

Proton H-7 showing correlations to C-5, C-6, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methylene protons of the ethoxy group and the H-1 and H-3 protons, confirming the position of the ethoxy group at C-2.

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or rotations around single bonds. For this compound, DNMR studies could potentially investigate the rotational barrier around the C(aryl)-O bond of the ethoxy group.

In principle, if the rotation around the C-2—O bond were slow on the NMR timescale, distinct signals for different rotational conformers (rotamers) might be observed, particularly at low temperatures. nih.gov This could lead to a broadening or coalescence of the signals for protons near the ethoxy group (e.g., H-1 and H-3) as the temperature is changed. However, for a simple ethoxy group, the energy barrier to rotation is generally low, and such dynamic effects are typically only observable at very low temperatures, if at all. Standard room temperature spectra would show time-averaged signals for a freely rotating ethoxy group. Similar considerations apply to the rotation around the C-6—N bond of the nitro group, although the barrier for this rotation is also expected to be low.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. Based on the fragmentation of analogous aromatic nitro compounds and ethers, a predicted fragmentation pathway for this compound can be proposed.

Common fragmentation pathways for nitronaphthalene derivatives include the loss of the nitro group (NO₂) and subsequent rearrangements. The presence of the ethoxy group introduces additional fragmentation routes, such as the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if applicable. The fragmentation of 1-nitronaphthalene (B515781), for example, shows characteristic losses that help in identifying the core structure researchgate.net. The fragmentation of ethers often involves alpha-cleavage, leading to the loss of an alkyl radical.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M]⁺ | [M - NO₂]⁺ | NO₂ |

| [M]⁺ | [M - C₂H₄]⁺ | C₂H₄ |

| [M]⁺ | [M - C₂H₅]⁺ | •C₂H₅ |

| [M - NO₂]⁺ | [M - NO₂ - CO]⁺ | CO |

This table is based on predicted fragmentation patterns from related compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε). For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions. The presence of the nitro and ethoxy groups, acting as electron-withdrawing and electron-donating groups respectively, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Studies on other nitronaphthalene derivatives show strong absorption in the UV region acs.orgnih.gov.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~350-400 | >10,000 | π → π |

| Cyclohexane | ~340-390 | >10,000 | π → π |

This data is an estimation based on the properties of similar substituted naphthalenes.

Fluorescence and phosphorescence are emission processes where a molecule returns to its ground electronic state from an excited singlet or triplet state, respectively. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state, promoted by the nitro group. However, the presence of electron-donating groups can sometimes modulate these properties and induce fluorescence acs.orgnih.gov.

While specific fluorescence or phosphorescence data for this compound is not available, it is anticipated that any emission would be weak. If fluorescent, the emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). Phosphorescence, if it occurs, would be observed at even longer wavelengths and have a much longer lifetime than fluorescence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 2-methoxy-1-nitronaphthalene (B3031550), provides valuable insights into the expected solid-state conformation researchgate.netnih.gov.

In the crystal structure of 2-methoxy-1-nitronaphthalene, the naphthalene ring system is essentially planar. The nitro group is twisted out of the plane of the naphthalene ring. This twisting is a common feature in sterically hindered nitronaphthalenes. The crystal packing is stabilized by weak intermolecular interactions. It is reasonable to expect that this compound would adopt a similar conformation, with the ethoxy group also influencing the crystal packing.

Table 3: Crystallographic Data for the Analogous Compound 2-Methoxy-1-nitronaphthalene researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

| Z | 4 |

This detailed spectroscopic and structural analysis, based on established principles and data from analogous compounds, provides a comprehensive scientific profile of this compound.

Crystal Packing and Intermolecular Interactions

It is expected that the crystal packing of this compound would exhibit similar characteristics. The presence of the nitro group provides oxygen atoms that can act as hydrogen bond acceptors, while the aromatic protons and those of the ethoxy group can act as donors for weak C—H···O interactions. The planar naphthalene core facilitates the formation of π–π stacking arrangements. The interplay of these forces dictates the three-dimensional assembly of the molecules in the solid state.

Table 1: Representative Crystallographic Data for Analogous Nitronaphthalene Compounds

| Parameter | 2-methoxy-1-nitronaphthalene nih.govresearchgate.net | 2-methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene nih.gov |

| Formula | C₁₁H₉NO₃ | C₂₂H₁₆N₂O₆ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pbca |

| a (Å) | 9.1291 (4) | 7.095 (16) |

| b (Å) | 10.2456 (4) | 15.14 (4) |

| c (Å) | 10.5215 (4) | 17.86 (5) |

| α (°) ** | 86.390 (2) | 90 |

| β (°) | 82.964 (2) | 90 |

| γ (°) | 85.801 (2) | 90 |

| V (ų) ** | 972.63 (7) | 1918 (9) |

| Z | 4 | 4 |

This table presents data for structurally related compounds to infer potential characteristics of this compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the spatial arrangement of its substituent groups relative to the naphthalene ring. In the solid state, the molecule is likely to adopt a largely planar conformation for the naphthalene system itself. However, the ethoxy and nitro groups will exhibit specific orientations.

For the nitro group, the dihedral angle between its plane and the plane of the naphthalene ring is a key conformational parameter. In the asymmetric unit of 2-methoxy-1-nitronaphthalene, two independent molecules were observed with different dihedral angles of 89.9 (2)° and 65.9 (2)°, indicating the possibility of conformational polymorphism. nih.govresearchgate.net This suggests that the nitro group in this compound may also be significantly twisted out of the plane of the aromatic system.

The ethoxy group, consisting of an oxygen atom and an ethyl chain, will also have a preferred conformation. The C-O-C bond angle and the torsion angles around the C-O bonds will define its orientation. It is generally expected that the oxygen atom of the ethoxy group will be nearly coplanar with the naphthalene ring to maximize resonance stabilization. The ethyl group itself will likely adopt a staggered conformation to minimize steric strain. The specific conformation adopted in the crystal will be one that minimizes intramolecular steric hindrance while optimizing intermolecular packing interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. researchgate.netnih.gov While stable free radicals are uncommon, radical intermediates can be generated from molecules like this compound through various processes such as chemical reduction, oxidation, or photolysis.

The nitro group in this compound can be reduced to form a nitro anion radical. This radical species would be detectable by EPR spectroscopy. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical. The g-factor, a characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N of the nitro group and ¹H of the naphthalene and ethoxy groups), can be determined from the spectrum. researchgate.net This information allows for the mapping of the unpaired electron's spin density distribution across the molecule.

In the absence of direct experimental EPR studies on this compound, the technique of spin trapping could be employed. nih.govnih.gov If short-lived radical species are formed, they can be reacted with a "spin trap" to form a more stable radical adduct that can be readily studied by EPR. This would enable the identification of the transient radical species and provide insights into the reaction mechanisms involving this compound.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

The user's request specified a detailed article focusing on several key computational aspects, including molecular orbital analysis, geometry optimization, and simulated spectroscopic data. This necessitates access to quantitative results from methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). While general principles of computational chemistry and data for analogous compounds—such as other nitronaphthalene isomers or molecules with similar "push-pull" electronic systems—are available, a scientifically accurate and thorough article on this compound cannot be constructed without specific calculated values.

Generating such an article without a direct scientific source would require speculation about the precise Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, NMR chemical shifts, vibrational frequencies, and UV-Vis/fluorescence spectra. This would not meet the standards of scientific accuracy and would constitute a fabrication of data.

Therefore, until specific computational studies on this compound are published and become accessible, it is not possible to generate the requested article with its stipulated detailed content and data tables. The scientific community has yet to focus its computational resources on this particular derivative in a manner that is publicly documented.

Theoretical and Computational Studies on 2 Ethoxy 6 Nitronaphthalene

Reactivity and Selectivity Predictions

Detailed predictions of the reactivity and selectivity for 2-Ethoxy-6-nitronaphthalene, which would typically be derived from computational chemistry, are not present in the surveyed literature.

The application of Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. This theory utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the most likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. For this compound, specific calculations of its HOMO-LUMO energies and visualizations of these orbitals, which would pinpoint reactive sites, have not been published.

The modeling of reaction pathways and the calculation of associated activation energies provide quantitative insights into the kinetics of chemical transformations. Such studies are instrumental in predicting the feasibility and outcomes of reactions involving a particular compound. However, no specific computational studies modeling the reaction pathways or calculating the activation energies for reactions involving this compound were identified.

Solvent Effects and Environmental Perturbations on Electronic Properties

The electronic properties of a molecule, such as its absorption and emission spectra, can be significantly influenced by its surrounding environment, particularly the solvent. This phenomenon, known as solvatochromism, is often studied computationally to understand how solvent polarity and specific solvent-solute interactions affect the electronic transitions of a molecule. There is a lack of specific research data, including data tables of solvatochromic shifts, that details the impact of different solvents on the electronic properties of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or property-describing features of molecules with their physicochemical properties. These models are valuable for predicting the attributes of new or untested compounds. A search for QSPR models specifically developed for or including this compound did not yield any results. Therefore, no predictive data for its chemical attributes based on this methodology can be presented.

Applications of 2 Ethoxy 6 Nitronaphthalene and Its Derivatives in Materials Science and Advanced Synthetic Chemistry

Role as Synthetic Precursor for Complex Naphthalene-Based Architectures

The inherent reactivity of the nitro group and the electronic influence of the ethoxy group make 2-Ethoxy-6-nitronaphthalene a key starting material for the construction of intricate naphthalene-based molecular architectures. Its utility spans the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocyclic systems, and other functionalized organic molecules.

The transformation of this compound into more complex fused aromatic systems is a significant area of interest. The nitro group can be readily reduced to an amino group, yielding 2-amino-6-ethoxynaphthalene. This amino-functionalized derivative is a versatile intermediate for the construction of larger PAHs and nitrogen-containing heterocycles (aza-PAHs).

For instance, the amino group can undergo diazotization followed by coupling reactions, such as the Gomberg-Bachmann reaction, to form biaryl linkages, extending the polycyclic system. Furthermore, condensation reactions of the amino group with dicarbonyl compounds can lead to the formation of various heterocyclic rings fused to the naphthalene (B1677914) core, such as quinoxalines or other nitrogen-containing heterocycles. The synthesis of such extended π-systems is crucial for the development of materials with specific electronic and photophysical properties.

| Starting Material | Reagents | Product Type | Potential Application |

| 2-Amino-6-ethoxynaphthalene | Dicarbonyl compounds | N-fused PAHs (e.g., Quinoxalines) | Organic electronics, sensors |

| 2-Amino-6-ethoxynaphthalene | Aryl diazonium salts | Azo-naphthalenes | Dyes, molecular switches |

| 2-Amino-6-ethoxynaphthalene | Transition metal catalysts, coupling partners | Extended PAHs | Organic light-emitting diodes (OLEDs) |

The presence of both an ethoxy and a nitro group on the naphthalene scaffold allows for selective chemical modifications, making this compound a valuable building block for a variety of functionalized organic molecules. The nitro group, being a strong electron-withdrawing group, activates the naphthalene ring for nucleophilic aromatic substitution reactions under certain conditions.

Advanced Materials Design and Fabrication

The unique electronic characteristics derived from the ethoxy and nitro substituents make this compound and its derivatives promising candidates for the design and fabrication of advanced materials with applications in electronics, optics, and polymer science.

Naphthalene-based compounds are widely explored for their potential in organic electronics due to their inherent charge-transport capabilities. The electronic properties of this compound derivatives can be tailored for specific applications. For example, the introduction of strong electron-accepting or electron-donating moieties through the amino group (derived from the nitro group) can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This tuning of frontier molecular orbitals is critical for designing efficient charge-transport materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ethoxy group can enhance solubility and influence the solid-state packing of the molecules, which are crucial factors for device performance. While specific studies on this compound in this context are limited, the broader class of functionalized naphthalenes demonstrates significant potential.

| Derivative Type | Potential Function | Key Properties |

| Donor-Acceptor Naphthalenes | Ambipolar charge transport | Tunable HOMO/LUMO levels |

| Ethoxy-substituted PAHs | Hole transport material | Good solubility and film-forming properties |

| N-functionalized aminonaphthalenes | n-type semiconductor | Modified electronic affinity |

The amino derivative of this compound can serve as a monomer for the synthesis of functional polymers and conjugated systems. Oxidative polymerization of aminonaphthalene derivatives can lead to the formation of electroactive polymers. acs.org These polymers, with their extended π-conjugation along the backbone, can exhibit interesting electronic and optical properties, making them suitable for applications such as sensors, electrochromic devices, and as components in organic electronic devices.

Furthermore, 2-amino-6-ethoxynaphthalene can be incorporated into various polymer architectures, such as polyimides or polyamides, by reacting it with appropriate dianhydrides or diacyl chlorides. The resulting polymers would benefit from the thermal stability and rigidity of the naphthalene unit, as well as the specific functionalities introduced through the ethoxy and amino groups.

Historically, aminonaphthalene derivatives have been crucial intermediates in the synthesis of azo dyes. wikipedia.org 2-Amino-6-ethoxynaphthalene, obtained from the reduction of this compound, is a valuable coupling component in the synthesis of a wide range of azo dyes. Diazotization of an aromatic amine followed by coupling with 2-amino-6-ethoxynaphthalene can produce dyes with colors ranging from yellow to red and blue, depending on the specific diazonium salt used.

The presence of the ethoxy group can influence the tinctorial strength and lightfastness of the resulting dyes. By carefully selecting the coupling partners, it is possible to synthesize dyes with specific absorption and emission properties, making them suitable for various applications, including textiles, printing inks, and as functional dyes in optical data storage or as sensitizers in photodynamic therapy.

Development of Chemosensors and Molecular Probes (non-biological)

The 2,6-disubstituted naphthalene framework is a well-established fluorophore, and the introduction of an electron-donating ethoxy group and an electron-withdrawing nitro group at these positions in this compound suggests its potential as a fluorescent probe. This substitution pattern creates a "push-pull" system, which often leads to interesting photophysical properties, such as solvatochromism, where the emission wavelength is sensitive to the polarity of the surrounding environment.

While direct research on this compound as a chemosensor is limited, the principles underlying its potential can be inferred from studies on analogous 2,6-disubstituted naphthalene derivatives. For instance, PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and LAURDAN (6-dodecanoyl-2-(dimethylamino)naphthalene) are widely recognized solvatochromic probes used to investigate the polarity of microenvironments. researchgate.netresearchgate.net The dimethylamino group in these molecules acts as the electron donor, analogous to the ethoxy group in this compound.

The nitro group in this compound is a strong electron-withdrawing group and is known to be a fluorescence quencher. nih.gov However, studies have shown that attaching an electron-donating group to the naphthalene ring lacking the nitro group can significantly increase the singlet-excited-state lifetime and induce fluorescence. nih.govacs.org This is attributed to a modification of the decay pathways of the excited state. The strong electron-donating character of the ethoxy group in this compound could therefore counteract the quenching effect of the nitro group, leading to a molecule with environment-sensitive fluorescence.

Derivatives of this compound could be designed to act as selective chemosensors for various analytes, such as metal ions. By incorporating a specific chelating moiety that can bind to a target metal ion, the fluorescence properties of the naphthalene core could be modulated upon binding. This "off-on" or "on-off" fluorescence switching is a common mechanism in the design of chemosensors. Naphthalene-based fluorescent probes have demonstrated excellent sensing and selectivity towards various anions and cations. nih.govnih.gov

Table 1: Potential Analytes for Chemosensors Based on this compound Derivatives

| Analyte Class | Potential Recognition Moiety | Sensing Mechanism |

| Metal Ions (e.g., Cu²⁺, Hg²⁺, Al³⁺) | Schiff bases, crown ethers, polyamines | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |

| Anions (e.g., F⁻, CN⁻, AcO⁻) | Urea/thiourea derivatives, Lewis acidic centers | Hydrogen bonding interactions or chemical reactions leading to a change in fluorescence |

| Neutral Molecules (e.g., explosives) | Electron-rich aromatic systems | Quenching of fluorescence through electron transfer |

Catalysis and Ligand Design in Organic Reactions

The electronic and steric properties of this compound and its derivatives make them intriguing candidates for applications in catalysis and as ligands in organic reactions. The presence of both an electron-donating group and an electron-withdrawing group on the naphthalene scaffold can influence the reactivity of the aromatic system and provide coordination sites for metal centers.

The nitro group of this compound can be readily reduced to an amino group, yielding 2-ethoxy-6-aminonaphthalene. This amino derivative serves as a versatile precursor for the synthesis of more complex ligands. pharmacyfreak.com The amino group can be further functionalized to introduce phosphine, imine, or other coordinating moieties. The resulting bidentate or polydentate ligands can then be used to form stable complexes with transition metals, which can act as catalysts for a variety of organic transformations.

The naphthalene backbone provides a rigid and sterically defined framework for these ligands, which can be advantageous for achieving high selectivity in catalysis. For example, ligands based on the 1,1'-binaphthyl (BINOL) scaffold are widely used in asymmetric catalysis. While this compound is not a BINOL derivative, the principle of using a rigid aromatic core to control the spatial arrangement of catalytic sites is applicable.

Furthermore, the nitronaphthalene moiety itself can participate in catalytic processes. For instance, nitronaphthalene compounds can be used as starting materials in catalytic nitration reactions to produce dinitronaphthalene isomers, which are important industrial intermediates. mdpi.com While this is a transformation of the molecule itself rather than its use as a catalyst, it highlights the reactivity of the nitronaphthalene system.

The development of catalysts based on this compound derivatives is an area ripe for exploration. The combination of the electron-rich nature of the ethoxy-substituted ring and the potential for coordination through functional groups derived from the nitro group could lead to novel catalytic systems with unique reactivity and selectivity.

Table 2: Potential Catalytic Applications and Ligand Types from this compound Derivatives

| Application Area | Ligand Type / Catalyst Precursor | Potential Reactions |

| Cross-Coupling Reactions | Phosphine- or N-heterocyclic carbene (NHC)-functionalized 2-ethoxy-6-aminonaphthalene | Suzuki, Heck, Sonogashira couplings |

| Asymmetric Catalysis | Chiral ligands derived from 2-ethoxy-6-aminonaphthalene | Asymmetric hydrogenation, hydrosilylation, allylic alkylation |

| Oxidation Catalysis | Metal complexes with Schiff base ligands derived from 2-ethoxy-6-aminonaphthalene | Epoxidation, alcohol oxidation |

Environmental Chemical Transformations of 2 Ethoxy 6 Nitronaphthalene

Photochemical Degradation Pathways in Abiotic Systems

Photochemical degradation, or photolysis, is expected to be a significant abiotic degradation pathway for 2-Ethoxy-6-nitronaphthalene in atmospheric and aquatic environments. This process is initiated by the absorption of solar radiation, which can excite the molecule to a higher energy state, leading to subsequent chemical reactions.

For related nitronaphthalene compounds, photolysis is a major atmospheric degradation route. The presence of the nitro group (-NO2) and the naphthalene (B1677914) ring system in this compound suggests it will absorb light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of a photon, the molecule can be promoted to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state. Theoretical studies on 1-nitronaphthalene (B515781) indicate that the triplet excited state is key to its photodegradation, potentially leading to intramolecular rearrangement and the formation of oxaziridine-like intermediates. A similar mechanism could be postulated for this compound.

The ethoxy group (-OCH2CH3) may influence the rate and products of photodegradation. As an electron-donating group, it could affect the electronic properties of the naphthalene ring and the energy levels of the excited states, potentially altering the photolysis quantum yield and the subsequent reaction pathways.

Table 1: Predicted Photochemical Degradation Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/Outcome | Basis for Prediction |

| Primary Absorption Wavelength | UV-A and UV-B | Analogy with nitronaphthalenes |

| Key Reactive Species | Triplet excited state | Theoretical studies on 1-nitronaphthalene |

| Potential Primary Photoproducts | Isomeric rearrangement products, hydroxylated derivatives | General mechanisms of nitroaromatic photochemistry |

| Influence of Ethoxy Group | Altered reaction kinetics and product distribution | Electronic effects of substituent groups |

Chemical Oxidation and Reduction Mechanisms in Aqueous and Atmospheric Environments

In addition to photolysis, this compound is susceptible to chemical oxidation and reduction in the environment.

Atmospheric Oxidation: In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). The reaction of •OH with aromatic compounds like naphthalene and its derivatives is a major removal process. The •OH radical can add to the aromatic ring or abstract a hydrogen atom from the ethoxy group. Addition to the ring is generally the more favorable pathway for naphthalene itself, leading to the formation of naphthols and nitronaphthalenes as major products. For this compound, •OH addition could lead to the formation of hydroxylated and dihydroxylated derivatives. The presence of the electron-donating ethoxy group and the electron-withdrawing nitro group will direct the position of •OH attack on the aromatic ring.

Aqueous Oxidation and Reduction: In aqueous environments, oxidation can be initiated by photochemically produced reactive oxygen species such as hydroxyl radicals and singlet oxygen. Reduction of the nitro group is also a plausible transformation pathway, particularly in anoxic or reducing environments like sediments and groundwater. Microbial activity often mediates these reduction reactions, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives (2-ethoxy-6-aminonaphthalene). The reduction of nitroaromatic compounds is a well-documented environmental process.

Table 2: Potential Oxidation and Reduction Products of this compound

| Transformation Process | Reactant/Environment | Potential Products |

| Atmospheric Oxidation | Hydroxyl radical (•OH) | Hydroxylated this compound derivatives |

| Aqueous Oxidation | Reactive Oxygen Species | Hydroxylated and ring-opened products |

| Aqueous/Sediment Reduction | Anoxic conditions, microbial mediation | 2-Ethoxy-6-nitrosonaphthalene, 2-Ethoxy-6-hydroxylaminonaphthalene, 2-Ethoxy-6-aminonaphthalene |

Theoretical Modeling of Environmental Fate and Transformation Products

Due to the lack of experimental data, theoretical modeling provides a valuable tool for predicting the environmental fate of this compound. Computational chemistry methods, such as density functional theory (DFT), can be used to investigate the thermodynamics and kinetics of various degradation pathways.

Modeling Photochemical Degradation: Quantum chemical calculations can be employed to determine the absorption spectrum of this compound and to identify the nature and energy of its excited states. By mapping the potential energy surfaces of these excited states, it is possible to predict the most likely photochemical reaction pathways and the structures of the resulting photoproducts.

Modeling Oxidation Reactions: Structure-activity relationships (SARs) and more sophisticated computational models can be used to estimate the rate constants for the reaction of this compound with atmospheric oxidants like the hydroxyl radical. These models consider the electronic and steric effects of the ethoxy and nitro substituents to predict the most likely sites of radical attack and the subsequent reaction mechanisms.

Predicting Transformation Products: Computational tools can also be used to predict the structure and properties of potential transformation products. This information is crucial for identifying unknown metabolites in environmental samples and for assessing the potential risks associated with the degradation of the parent compound.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitronaphthalene derivatives often involves the use of harsh and corrosive reagents like mixed nitric and sulfuric acids, which generate significant acidic waste. nih.govnih.gov Modern research is geared towards creating more environmentally benign and safer nitration protocols. semanticscholar.orgresearchgate.net The development of green methodologies is a key trend, focusing on minimizing hazardous byproducts and improving energy efficiency. rsc.orgresearchgate.net

Future research in the green synthesis of 2-Ethoxy-6-nitronaphthalene from 2-ethoxynaphthalene (B165321) is likely to explore several promising avenues:

Solid Acid Catalysts: The use of solid catalysts such as zeolites can replace corrosive liquid acids, offering advantages like easier separation from the reaction mixture and the potential for regeneration and reuse. researchgate.netgoogle.com Research into modified ZSM-5 and beta-type zeolite molecular sieves has shown promise in improving reaction selectivity and reducing waste in naphthalene (B1677914) nitration. google.comgoogle.com

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov Other alternatives include metal nitrates, such as calcium nitrate (B79036) [Ca(NO₃)₂], often used in conjunction with microwave irradiation to accelerate the reaction and reduce the need for harsh solvents. gordon.edu

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to drive chemical reactions. rsc.org Applying mechanochemical methods to the nitration of 2-ethoxynaphthalene could drastically reduce solvent usage, enhancing the green chemistry metrics of the process. rsc.org

Photochemical Nitration: Using UV radiation to facilitate the nitration process in the presence of milder reagents like sodium nitrite (B80452) represents another green chemical approach. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Nitration

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional | HNO₃ / H₂SO₄ | 0-25 °C | High yield, well-established | Generates large volumes of acidic waste, hazardous |

| Solid Acid Catalysis | HNO₃, Zeolite (e.g., Hβ-25) | Room Temperature | Reusable catalyst, reduced waste, mild conditions | Catalyst deactivation can occur |

| Alternative Agents | N₂O₅ in liquefied gas (TFE) | Mild | High yields, minimal waste, reusable medium | Requires specialized equipment for handling liquefied gas |

| Mechanochemistry | Saccharin-derived reagents | Ball milling (LAG) | Reduces or eliminates solvent, high selectivity | Scalability can be a challenge |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The functional groups of this compound—the nitro group, the ethoxy group, and the naphthalene core—offer a rich landscape for chemical transformations. The nitro group is particularly versatile, serving as a precursor to other functionalities or as a participant in various reactions. nih.gov

Key areas for future exploration include:

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation. organic-chemistry.org Developing highly chemoselective catalysts for the reduction of this compound to 2-ethoxy-6-aminonaphthalene is crucial, as the resulting amino compound is a valuable precursor for azo dyes, polymers, and pharmaceutically relevant scaffolds. Research into metal-free reduction systems, such as those using HSiCl₃ with a tertiary amine or B₂pin₂ with KOtBu, offers milder and more selective alternatives to traditional metal catalysts. organic-chemistry.org

Nef Reaction: This reaction transforms a primary or secondary nitroalkane into a ketone or aldehyde under acidic conditions. wikipedia.org While directly applied to nitroalkanes, investigating analogous transformations for nitroarenes or their derivatives could open new synthetic pathways.

Nucleophilic Aromatic Substitution (SNAᵣ): The strong electron-withdrawing nature of the nitro group activates the naphthalene ring towards nucleophilic attack, potentially allowing the nitro group itself to be displaced by various nucleophiles. nih.gov This enables the introduction of a wide range of functional groups at the 6-position.

Cross-Coupling Reactions: The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, providing a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Functional Group Transformed | Potential Product |

|---|---|---|---|

| Nitro Reduction | H₂/Pd/C or HSiCl₃/Amine | Nitro (-NO₂) | Amine (2-Ethoxy-6-aminonaphthalene) |

| Cross-Coupling | Pd or Ni catalyst, Boronic acid | Nitro (-NO₂) | Biaryl compound |

| Nucleophilic Substitution | Strong nucleophile (e.g., RO⁻) | Nitro (-NO₂) | Ether or other substituted naphthalene |

| C-H Functionalization | Transition metal catalyst (e.g., Rh, Ru) | Aromatic C-H bonds | Functionalized naphthalene core |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of reaction outcomes and molecular properties. iscientific.orgnih.gov These computational tools can significantly accelerate the discovery and optimization of synthetic routes and novel materials based on the this compound scaffold. youtube.com

Future applications in this domain include:

Retrosynthesis Planning: AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic pathways to this compound and its derivatives, potentially identifying greener or more cost-effective routes that might be overlooked by chemists. benevolent.comresearchgate.net

Reaction Optimization: ML models can be trained on experimental data to predict how changes in reaction parameters (temperature, solvent, catalyst) will affect the yield and selectivity of the nitration of 2-ethoxynaphthalene. friedler.net This allows for in silico optimization, reducing the number of required laboratory experiments.

Property Prediction: Machine learning algorithms can predict the physicochemical, electronic, and optical properties of new molecules derived from this compound. nsf.gov This is particularly valuable for designing functional materials, as it allows for the virtual screening of large libraries of candidate compounds to identify those with the most promising characteristics for applications like organic electronics. nih.gov

Table 3: Applications of Machine Learning in the Chemistry of this compound

| ML Application | Model Type | Input Data | Predicted Outcome |

|---|---|---|---|

| Synthesis Planning | Transformer Neural Networks | Target molecule structure | Precursor molecules and reaction steps |

| Reaction Outcome Prediction | Random Forest, Gradient Boosting | Reactants, reagents, conditions | Reaction success/failure, yield |

| Property Prediction | Deep Learning, QSAR | Molecular descriptors, structure | Electronic properties, solubility, stability |

Advanced In Situ Spectroscopic Characterization of Reaction Dynamics

Understanding the mechanism and kinetics of a chemical reaction is fundamental to optimizing its conditions and maximizing its efficiency. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a dynamic picture of species concentration and intermediate formation.

For the synthesis of this compound, these methods can provide critical insights:

Mechanism Elucidation: The nitration of naphthalene is known to proceed through an electrophilic aromatic substitution mechanism, involving the formation of a Wheland intermediate (σ-complex). nih.gov In situ spectroscopy (e.g., Raman, FTIR) can be used to detect these transient intermediates, confirming the reaction pathway and identifying any unexpected side reactions.

Kinetic Analysis: By tracking the disappearance of reactants and the appearance of products over time, precise kinetic data can be obtained. This information is essential for optimizing reaction conditions to favor the formation of the desired this compound isomer over others.

Isomer Distribution: The nitration of substituted naphthalenes can lead to multiple isomers. nih.govyoutube.com Online monitoring using techniques like HPLC coupled with UV-Vis spectroscopy can quantify the formation of different nitronaphthalene isomers in real-time, allowing for the fine-tuning of reaction conditions to maximize regioselectivity. The characterization of isomers is a critical aspect of analyzing nitration products. scispace.comnist.gov

Table 4: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information | Application to Nitration of 2-Ethoxynaphthalene |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes, functional groups | Tracking consumption of 2-ethoxynaphthalene and formation of C-NO₂ bond |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Monitoring changes in the aromatic system, quantifying product concentration |

| NMR Spectroscopy | Molecular structure, chemical environment | Identifying intermediates and determining isomer ratios in the reaction mixture |

Design of Next-Generation Functional Materials with this compound Core Structures

The unique electronic properties of the this compound scaffold make it an attractive building block for a new generation of functional organic materials. researchgate.net The combination of an electron-donating ethoxy group (-OEt) and a strong electron-withdrawing nitro group (-NO₂) on the naphthalene core creates a "push-pull" system. This intramolecular charge-transfer characteristic is highly desirable for various applications in materials science and organic electronics. sigmaaldrich.com

Future research will likely focus on incorporating this core structure into:

Nonlinear Optical (NLO) Materials: Molecules with significant push-pull character often exhibit large second-order NLO responses, making them suitable for applications in telecommunications and optical computing.

Organic Semiconductors: By modifying the functional groups (e.g., reducing the nitro group to an amine and extending conjugation), derivatives of this compound could be designed as components for Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). researchgate.net

Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. The electronic push-pull nature of this compound could make its fluorescence properties sensitive to the local environment (solvatochromism), allowing for its development into chemical sensors.

High-Performance Polymers: Incorporating the rigid and electronically tunable this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific electronic properties, and high refractive indices.

Table 5: Potential Applications of Materials Derived from this compound

| Material Class | Key Structural Feature | Potential Application |

|---|---|---|

| NLO Chromophores | Push-pull electronic system | Optical switching, frequency doubling |

| Organic Semiconductors | Extended π-conjugation, modifiable groups | Transistors, light-emitting diodes |

| Fluorescent Dyes | Naphthalene fluorophore, solvatochromism | Chemical sensors, bio-imaging |

| Advanced Polymers | Rigid aromatic backbone | Thermally stable plastics, high refractive index coatings |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-6-nitronaphthalene, and what methodological considerations are critical for optimizing yield and purity?

- Answer : A typical synthesis involves nucleophilic substitution or etherification reactions. For example, a procedure analogous to the synthesis of alkoxy-naphthalene derivatives (e.g., 2-ethoxynaphthalene) may involve reacting a naphthol precursor with ethyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Critical factors include:

- Reaction time : Prolonged stirring (e.g., 2–6 hours) to ensure complete substitution .

- Purification : Use of column chromatography or recrystallization to isolate the product from unreacted starting materials.

- Monitoring : Thin-layer chromatography (TLC) with solvent systems like n-hexane:ethyl acetate (9:1) to track reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Answer :